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Introduction

Enamides are valuable synthetic intermediates in organic chemistry, serving as precursors to a
variety of nitrogen-containing compounds, including chiral amines and heterocyclic scaffolds
found in numerous natural products and pharmaceuticals.[1][2] Traditionally, the synthesis of
enamides has relied on methods involving pre-functionalized substrates.[1] A more direct and
atom-economical approach is the N-dehydrogenation of readily available amides.[3] This
document provides detailed protocols and application notes for a novel, one-step synthesis of
enamides from amides via electrophilic activation, a method that has recently emerged as a
powerful tool for this transformation.[3][4][5]

The protocol highlighted herein, developed by Maulide and colleagues, employs the
combination of triflic anhydride (Tf20) as an electrophilic activator and an oxidant, and a strong,
non-nucleophilic base, lithium hexamethyldisilazide (LIHMDS).[4][5][6] This method is
characterized by its simple setup, broad substrate scope, and operational simplicity.[5][6]

Reaction Principle and Mechanism

The synthesis proceeds through the electrophilic activation of the amide carbony! by triflic
anhydride. This activation dramatically increases the acidity of the N-a-hydrogen, facilitating its
abstraction by a strong, non-nucleophilic base like LIHMDS.[4][7] This is followed by an
elimination sequence to furnish the enamide product.[4]
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A proposed mechanism involves the initial activation of the amide with Tf20 to form a highly
electrophilic iminium triflate intermediate.[3] This intermediate's enhanced acidity at the N-a

position allows for deprotonation by LIHMDS, leading to the formation of the enamide and a
triflinate byproduct.[4]
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Experimental Protocols
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This section provides a detailed, step-by-step protocol for the synthesis of enamides via
electrophilic amide activation.

General Procedure for Enamide Synthesis[8][9]

Materials:

Amide substrate (1.0 eq.)

¢ Anhydrous diethyl ether (Et20)

e Lithium hexamethyldisilazide (LIHMDS) (1 M solution in THF, 4.8 eq.)
 Trifluoromethanesulfonic anhydride (Tf20) (2.4 eq.)

e Saturated aqueous ammonium chloride (NH4Cl) solution

e Dichloromethane (CH2Cl2)

e Anhydrous magnesium sulfate (MgSOa)

Silica gel (pre-treated with NEts/Et20)

Equipment:

o Flame-dried Schlenk flask with a magnetic stir bar
e Syringes

e Dry ice/acetone bath (-94 °C)

e Separatory funnel

e Rotary evaporator

e Flash column chromatography setup
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Protocol:

Dissolve amide (1.0 eq.)
in anhydrous Et20 in a
flame-dried Schlenk flask.

Cool the solution to -94 °C
(dry ice/acetone bath).

Slowly add LiHMDS (4.8 eq.)
and stir for 10 min.

Add Tf20 (2.4 eq.) dropwise
with vigorous stirring.
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Combine organic phases and
dry over anhydrous MgSOa.

Remove solvent under
reduced pressure.

Purify by flash column
chromatography on
NEts-treated silica gel.
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e Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the
amide substrate (0.30 mmol, 1.0 eq.) in anhydrous diethyl ether (1.5 mL).

e Cooling: Cool the solution to -94 °C using a dry ice/acetone bath.

o Base Addition: Slowly add LIHMDS (1.44 mL of a 1 M solution in THF, 1.44 mmol, 4.8 eq.) to
the cooled solution over approximately 20 seconds. Stir the resulting mixture for 10 minutes.

 Activator Addition: With vigorous stirring, add triflic anhydride (121 pL, 0.72 mmol, 2.4 eq.)
dropwise over 1 minute. Caution: This addition is critical and requires vigorous stirring.

e Reaction Time: Stir the reaction mixture for 30 minutes at -94 °C.
e Quenching: Quench the reaction by adding a saturated aqueous solution of NH4CI (10 mL).
o Extraction: Transfer the mixture to a separatory funnel and extract with CH2Clz (3 x 10 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous MgSOa, and
remove the solvent under reduced pressure.

 Purification: Purify the crude product by flash column chromatography. Note: Enamides can
be unstable on silica gel. It is recommended to pre-treat the silica gel with a mixture of
NEts/Et20 (1:9) and then air-dry it before use.[8]

Substrate Scope and Quantitative Data

The developed method demonstrates a broad substrate scope, accommodating various N-alkyl
and N-aryl amides. Below is a summary of representative examples with their corresponding
yields.

Table 1: Synthesis of Enamides from Cyclic Amides[1]
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Entry Amide Substrate Product Yield (%)
- N-(1-
1 N-Benzoylpyrrolidine ) L
Phenylvinyl)pyrrolidine
- N-(1-
2 N-Benzoylpiperidine ) L
Phenylvinyl)piperidine
4-(1-
3 N-Benzoylmorpholine Phenylvinyl)morpholin
e
2-(1-
N-Benzoyl-1,2,3,4- )
4 Phenylvinyl)-1,2,3,4-

tetrahydroisoquinoline

tetrahydroisoquinoline

Reaction conditions: amide (0.30 mmol), LIHMDS (4.8 eq.), Tf20 (2.4 eq.), Et20, -94 °C, 30
min. Isolated yields.

Amide . .
Entry Product Yield (%) E/Z Ratio
Substrate
N-Benzyl-N- N-Methyl-N-(1-
1 methylbenzamid phenylvinyl)benz 72 >20:1
e enemethanamine
E)-N-Butyl-N-(1-
N-Butyl-N- ® ) YR
2 ) phenylvinyl)etha 49 >20:1
ethylbenzamide ]
namine
N,N- (E)-N-Butyl-N-(1-
3 Dibutylbenzamid phenylvinyl)buta 55 >20:1

e

n-1-amine

Reaction conditions: amide (0.30 mmol), LIHMDS (4.8 eq.), Tf20 (2.4 eq.), Et20, -94 °C, 30
min. Isolated yields.
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Applications of Synthesized Enamides

The enamide products obtained from this protocol are versatile building blocks for various
chemical transformations.[4] Their synthetic utility has been demonstrated in a range of
downstream reactions, including:

» Cycloaddition Reactions: Enamides can patrticipate in inverse electron-demand Diels-Alder
reactions and [2+2] cycloadditions.[1][4]

e Ring Deconstruction: Oxidative fluorination can lead to ring-opened, fluorinated acyclic
amines.[1][4]

» Fischer Indole Synthesis-type Reactions: This allows for the synthesis of complex
heterocyclic structures.[1][4]

Troubleshooting and Safety Considerations

e Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is
flame-dried and reagents are anhydrous.

o Low Temperature: Maintaining a low temperature (-94 °C) is crucial for the success of the
reaction.

 Vigorous Stirring: Vigorous stirring during the addition of Tf20 is essential to prevent
localized side reactions.[8]

 Silica Gel Instability: The instability of enamides on silica gel can lead to lower yields during
purification. Pre-treatment of the silica gel with a triethylamine solution is highly
recommended.[8][9]

o Safety: Triflic anhydride is corrosive and reacts violently with water. LIHMDS is a strong
base. Handle these reagents with appropriate personal protective equipment in a well-
ventilated fume hood.

Conclusion

The direct synthesis of enamides from amides via electrophilic activation with triflic anhydride
and LIHMDS offers a rapid and efficient one-step procedure.[5] This method provides access to
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a wide range of N-cyclic and N-acyclic enamides, which are valuable precursors in synthetic
organic chemistry.[4] The operational simplicity and broad applicability of this protocol make it a
valuable tool for researchers in academia and the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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